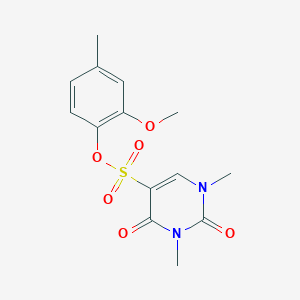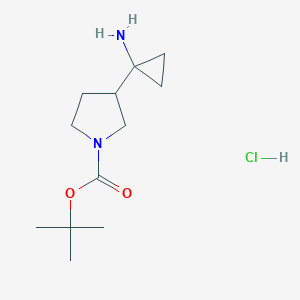
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as MDP, is a chemical compound that has been widely used in scientific research. It is a sulfonated pyrimidine derivative that is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. MDP has also been shown to have a number of other biological activities, including anti-inflammatory and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibody Production
- Hapten Synthesis for Antibody Production : Research on organophosphate pesticides has led to the synthesis of heterobifunctional reagents for preparing haptens with a functional carboxyl group. These haptens are used to conjugate with proteins, forming antigens for producing polyclonal sera against various organophosphate pesticides, indicating the role of similar compounds in developing diagnostic and therapeutic tools (W. ten Hoeve et al., 1997).
Novel Heterocyclic Compounds Synthesis
- Synthesis of Novel Anti-inflammatory and Analgesic Agents : A study on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the pharmaceutical applications of complex chemical entities. These compounds exhibited significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, demonstrating the chemical's potential in drug development (A. Abu‐Hashem et al., 2020).
Chemical Synthesis Techniques
- Advanced Chemical Synthesis Techniques : Studies on the chemistry of pyrimidines and their derivatives offer insights into the synthesis of furo- and thieno[3,2-d]pyrimidines, showcasing advanced techniques in chemical synthesis and the potential for creating novel compounds with specific properties (M. Spada et al., 2009).
Eigenschaften
IUPAC Name |
(2-methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-9-5-6-10(11(7-9)21-4)22-23(19,20)12-8-15(2)14(18)16(3)13(12)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWQDARKXPTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)





![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)




![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)